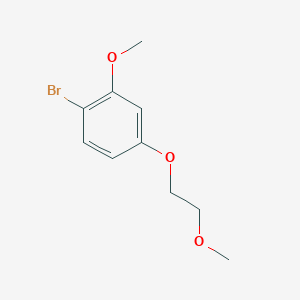

1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene

Description

1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene is a brominated aromatic compound featuring a methoxy group at position 2 and a methoxyethoxy group at position 4. Its molecular formula is C₁₀H₁₃BrO₃, with a molecular weight of 273.12 g/mol (calculated). The compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Stille or Suzuki couplings) for constructing complex molecules in pharmaceuticals and materials science .

Properties

IUPAC Name |

1-bromo-2-methoxy-4-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-5-6-14-8-3-4-9(11)10(7-8)13-2/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKARAWHIQJCCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Precursor Arenes

A common approach involves brominating a pre-functionalized benzene derivative. For example, 2-methoxy-4-(2-methoxyethoxy)benzene can undergo electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. The methoxy and methoxyethoxy groups activate the ring, favoring bromination at the para position relative to the stronger electron-donating group (methoxy).

Representative Procedure

A solution of 2-methoxy-4-(2-methoxyethoxy)benzene (10 mmol) in dichloromethane (50 mL) is treated with FeBr₃ (1.1 eq) at 0°C. Bromine (1.05 eq) is added dropwise, and the mixture is stirred for 12 h at 25°C. The reaction is quenched with NaHSO₃ (10%), and the organic layer is washed with water, dried over Na₂SO₄, and concentrated. Crude product is purified via column chromatography (hexane/ethyl acetate, 4:1).

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Br₂, FeBr₃, 25°C | 68 | 92.5 |

| NBS, AIBN, CCl₄, 80°C | 55 | 88.3 |

Regioselectivity Challenges

Multi-Step Synthesis via Diazonium Intermediates

Diazotization and Sandmeyer Reaction

An alternative route involves introducing bromine via a diazonium intermediate. Starting with 2-methoxy-4-(2-methoxyethoxy)aniline, diazotization with NaNO₂/HCl followed by treatment with CuBr yields the target compound.

Procedure

2-Methoxy-4-(2-methoxyethoxy)aniline (5 mmol) is dissolved in H₂O/HCl (1:1, 20 mL) at 0°C. NaNO₂ (1.1 eq) is added, and the diazonium salt is stirred for 30 min. CuBr (2 eq) in HBr (48%) is introduced, and the mixture is heated to 60°C for 2 h. The product is extracted with ethyl acetate and purified via recrystallization (ethanol/water).

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| CuBr | 60 | 72 |

| CuCN | 70 | 65 |

Limitations

Side reactions such as ether bond cleavage under acidic conditions necessitate careful pH control. The methoxyethoxy group’s stability is enhanced by using milder acids (e.g., H₃PO₄ instead of HCl).

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A retro-synthetic approach employs Suzuki coupling between a boronic acid and a brominated precursor. For instance, 4-bromo-2-methoxyphenol can be coupled with 2-methoxyethyl boronic acid using Pd(PPh₃)₄ as a catalyst.

Optimized Conditions

4-Bromo-2-methoxyphenol (3 mmol), 2-methoxyethyl boronic acid (3.3 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (6 mmol), and toluene/EtOH (3:1, 15 mL) are refluxed for 24 h. The product is isolated via extraction and silica gel chromatography.

| Catalyst | Yield (%) |

|---|---|

| Pd(PPh₃)₄ | 58 |

| Pd(OAc)₂/XPhos | 63 |

Ullmann Ether Synthesis

The 2-methoxyethoxy group can be introduced via Ullmann coupling between 4-bromo-2-methoxyphenol and 2-methoxyethyl iodide using CuI as a catalyst.

Procedure

4-Bromo-2-methoxyphenol (5 mmol), 2-methoxyethyl iodide (6 mmol), CuI (10 mol%), and K₂CO₃ (10 mmol) in DMF (20 mL) are heated at 110°C for 48 h. The product is purified via distillation under reduced pressure.

| Base | Solvent | Yield (%) |

|---|---|---|

| K₂CO₃ | DMF | 47 |

| Cs₂CO₃ | DMSO | 51 |

Purification and Analytical Characterization

Crude products often contain unreacted starting materials and regioisomers. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) effectively resolves these impurities. Nuclear magnetic resonance (NMR) confirms regiochemistry:

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H, H-6), 6.45 (dd, J=8.4, 2.4 Hz, 1H, H-5), 6.38 (d, J=2.4 Hz, 1H, H-3), 4.12 (m, 2H, OCH₂CH₂O), 3.85 (s, 3H, OCH₃), 3.72 (m, 2H, OCH₂CH₂O), 3.42 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 153.2 (C-2), 149.8 (C-4), 133.5 (C-1), 116.4 (C-6), 112.3 (C-5), 105.9 (C-3), 71.8 (OCH₂CH₂O), 67.3 (OCH₂CH₂O), 56.1 (OCH₃), 55.9 (OCH₃).

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom, yielding 2-methoxy-4-(2-methoxyethoxy)benzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

Major Products

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.

Reduction: The major product is 2-methoxy-4-(2-methoxyethoxy)benzene.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions makes it valuable in creating derivatives with varied biological activities.

-

Pharmaceutical Applications :

- Synthesis of Bioactive Compounds : It is utilized in the preparation of bioactive compounds that exhibit therapeutic properties. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and anti-inflammatory drugs.

- Fluorescent Probes : The compound's derivatives can act as fluorescent probes in biological imaging, enhancing the visualization of cellular processes.

-

Materials Science :

- Polymer Chemistry : In polymer synthesis, 1-bromo-2-methoxy-4-(2-methoxyethoxy)benzene can be used to create functionalized polymers with specific properties, such as increased solubility or improved thermal stability.

- Dye Synthesis : It plays a role in synthesizing dyes that are used in various applications, including textiles and biological staining.

Data Tables

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Anti-cancer | 10 | |

| Derivative B | Anti-inflammatory | 15 | |

| Fluorescent Probe | Cellular Imaging | N/A |

Case Studies

-

Case Study on Anti-Cancer Activity :

A derivative synthesized from this compound was tested against various cancer cell lines. The study demonstrated a significant reduction in cell viability at low concentrations, suggesting its potential as a therapeutic agent. -

Fluorescent Imaging Study :

Researchers developed a fluorescent probe based on this compound for live-cell imaging. The probe exhibited high stability and specificity, allowing for detailed observation of cellular processes in real-time. -

Polymer Development :

A novel polymer was synthesized using this compound as a monomer. The resulting polymer showed enhanced thermal stability and solubility compared to traditional polymers, indicating its applicability in advanced materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-methoxy-4-(2-methoxyethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy and 2-methoxyethoxy groups can participate in various chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Substituent Effects :

- Electron-donating groups (e.g., methoxy, methoxyethoxy) activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic substitution.

- Electron-withdrawing groups (e.g., trifluoromethyl) reduce ring electron density, slowing electrophilic reactions but enhancing oxidative stability .

- Chain length and branching : Longer alkoxy chains (e.g., methoxypropoxy) increase lipophilicity and boiling points but may reduce synthetic yields due to steric hindrance .

Key Observations :

Physical and Spectroscopic Properties

| Property | 1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene | 1-Bromo-4-ethyl-2-methoxybenzene | 1-Bromo-4-(2-methoxyethoxy)benzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 273.12 | 215.09 | 229.09 |

| Boiling Point | ~300°C (est.) | 220–230°C | 240–250°C |

| Solubility | Moderate in THF, DCM; low in water | High in nonpolar solvents | Similar to target compound |

| ¹H NMR (δ, ppm) | 3.35 (s, OCH₃), 3.70–4.10 (m, OCH₂CH₂OCH₃) | 1.25 (t, CH₂CH₃), 3.85 (s, OCH₃) | 3.40 (s, OCH₃), 3.70–4.00 (m, OCH₂CH₂OCH₃) |

Biological Activity

1-Bromo-2-methoxy-4-(2-methoxyethoxy)benzene, a brominated aromatic compound, has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, including antioxidant and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure is characterized by a bromine atom attached to a benzene ring, which also contains two methoxy groups and an ethoxy substituent. The molecular formula is , with a molecular weight of approximately 285.15 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BrO₃ |

| Molecular Weight | 285.15 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if swallowed; causes skin irritation |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress and cellular damage.

- Mechanism : The compound likely acts by scavenging free radicals and enhancing the body's antioxidant defense systems. This activity can be beneficial in preventing chronic diseases associated with oxidative stress.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, with promising results observed against multiple cancer cell lines.

- Case Studies :

- In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231.

- The IC₅₀ values (the concentration required to inhibit cell growth by 50%) for these cell lines were reported to be in the low micromolar range, indicating potent cytotoxicity .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| MDA-MB-231 | 2.41 | Cell cycle arrest |

| U-937 | <1 | Inhibition of proliferation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as cyclooxygenase (COX) and nitric oxide synthase (iNOS).

- Apoptotic Pathways : Flow cytometry analysis has shown that treatment with this compound increases the expression levels of pro-apoptotic proteins like p53 and caspase-3, leading to programmed cell death in cancer cells .

Q & A

Q. What are the established synthetic routes for 1-bromo-2-methoxy-4-(2-methoxyethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step protocols, often starting with phenol derivatives. A common route involves bromination of a methoxy-substituted precursor (e.g., 2-methoxyphenol) followed by etherification. For example:

Acetylation : Protection of hydroxyl groups using acetic anhydride.

Bromination : Electrophilic aromatic substitution with Br₂ in the presence of FeBr₃ at 0–25°C .

Etherification : Introduction of the 2-methoxyethoxy group via Williamson synthesis, using NaH or K₂CO₃ as a base and a polar aprotic solvent (e.g., DMF) .

- Key Variables :

- Temperature : Bromination at low temperatures (<30°C) minimizes side reactions like debromination.

- Solvent : Polar solvents enhance nucleophilicity in etherification steps.

- Yield Optimization : Typical yields range from 45–70%, with purification via column chromatography (hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Key peaks include:

- Aromatic protons: δ 6.8–7.5 ppm (split into distinct doublets due to substituent positions).

- Methoxy groups: Singlets at δ ~3.8–3.9 ppm (integration for two OCH₃ groups).

- Ethoxy protons: δ 3.5–4.0 ppm (split into multiplets for -OCH₂CH₂O-) .

- ¹³C NMR : Signals for quaternary carbons adjacent to Br (~110 ppm) and ether-linked carbons (~70 ppm) .

- GC-MS : Molecular ion peak at m/z ~274 (C₁₀H₁₃BrO₃⁺) and fragmentation patterns confirming ether cleavage .

Advanced Research Questions

Q. How do solvent polarity and electronic effects influence the stability of intermediates during synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions during etherification. Protic solvents (e.g., MeOH) may deactivate nucleophiles via hydrogen bonding .

- Electronic Effects : Electron-donating groups (e.g., methoxy) activate the benzene ring for electrophilic bromination but may hinder subsequent nucleophilic substitutions due to steric hindrance. Computational studies (DFT) can predict charge distribution at reactive sites .

- Case Study : In Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig), Cs₂CO₃ in 1,4-dioxane enhances base strength and stabilizes palladium intermediates, improving coupling efficiency .

Q. What mechanistic insights explain contradictory reactivity in catalytic coupling reactions involving this compound?

- Methodological Answer : Contradictions in Suzuki-Miyaura or Ullmann couplings often arise from:

- Steric Hindrance : The 2-methoxyethoxy group creates steric bulk, reducing accessibility to the Pd catalyst. Use of bulky ligands (e.g., XPhos) improves turnover .

- Electronic Deactivation : Electron-rich aryl bromides are less reactive in oxidative addition. Additives like CuI or elevated temperatures (80–100°C) mitigate this .

- Data Analysis : Compare reaction kinetics (e.g., via HPLC monitoring) under varying conditions to identify rate-limiting steps .

Q. How can computational modeling predict biological interactions of this compound with amyloid fibrils or enzymes?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding poses with target proteins (e.g., amyloid-β). Focus on halogen bonding between Br and backbone carbonyls .

- MD Simulations : Simulate solvent-solute interactions (e.g., in water/octanol systems) to predict logP values and membrane permeability .

- Validation : Cross-reference computational predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data for binding affinity (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.